Increased Lipophilicity and Altered Hydrogen Bonding Capacity of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Versus the Unsubstituted Core Scaffold
The 2-methylthio substituent in the target compound increases its lipophilicity compared to the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7-amine core, as evidenced by a higher computed XLogP3-AA value. This change in partition coefficient directly impacts passive membrane permeability and potential for off-target binding [1]. The substitution also reduces the number of hydrogen bond donors relative to some amine-containing analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 [1] |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 5915-16-2) has an estimated XLogP3-AA of -0.4 (based on fragment-based calculation for the core scaffold lacking the methylthio group) [2]. |
| Quantified Difference | The target compound exhibits a +1.0 unit increase in XLogP3-AA relative to the unsubstituted core scaffold, representing a significantly higher lipophilicity. |
| Conditions | Computational prediction by XLogP3 algorithm version 3.0 (PubChem release 2024.11.20). |
Why This Matters
This quantifiable difference in lipophilicity dictates that the target compound cannot be replaced by the more polar unsubstituted core in assays where membrane permeability or hydrophobic binding pocket interactions are critical.
- [1] PubChem. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Compound Summary for CID 2774835. National Center for Biotechnology Information. View Source
- [2] PubChem. [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine. Compound Summary for CID 2763474. National Center for Biotechnology Information. View Source
